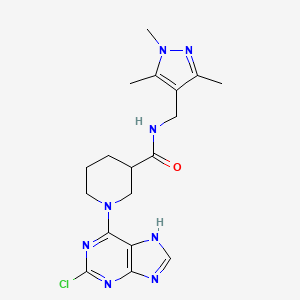

C18H23ClN8O

Description

Evolution of Tyrosine Kinase Inhibitor Research and Development

The journey of tyrosine kinase inhibitors (TKIs) from laboratory discovery to essential medicines marks a paradigm shift in oncology. The significance of protein kinases as viable drug targets was first recognized in the early 1980s with the discovery of kinase activity in the Src oncogene. scielo.br This led to extensive research into the role of these enzymes in pathological conditions. scielo.br A true breakthrough occurred in 2001 with the approval of Imatinib (B729), the first TKI rationally designed to target a specific protein kinase, the Bcr-Abl fusion protein responsible for chronic myeloid leukemia (CML). scielo.brnih.gov Imatinib's success revolutionized CML treatment and validated the concept of targeted cancer therapy. northwestern.edunih.gov

However, the emergence of resistance to Imatinib, often due to point mutations in the Bcr-Abl kinase domain, presented a new clinical challenge. nih.govnih.gov This spurred the development of second-generation TKIs, designed specifically to overcome these resistance mechanisms. nih.govnih.gov This next wave of inhibitors, which includes compounds like Nilotinib (B1678881) and Dasatinib, was engineered for greater potency and activity against a wider range of Bcr-Abl mutations. nih.govascopubs.orgashpublications.org The evolution continued with third-generation TKIs aimed at tackling mutations resistant to second-generation drugs, such as the T315I mutation. researchgate.net This progression from the first-generation prototype to subsequent, more refined inhibitors illustrates a dynamic process of innovation driven by clinical outcomes and an ever-deepening understanding of cancer biology at the molecular level. nih.govnih.gov

Conceptual Design and Development Rationale of Nilotinib

Nilotinib (formerly known as AMN107) is a phenylamino-pyrimidine derivative that was rationally designed by Novartis to improve upon the therapeutic profile of Imatinib. northwestern.edunih.gov Its development was based on the crystal structure of the Imatinib-Abl kinase complex, with the goal of creating a compound with higher binding affinity and specificity for the Bcr-Abl protein. wikipedia.orgnih.govnih.gov

The design of Nilotinib focused on optimizing the interaction with the ATP-binding site of the Abl kinase. drugbank.com While structurally related to Imatinib, small modifications to its chemical structure enable Nilotinib to fit more snugly into the binding pocket, resulting in a more stable and potent inhibition of the kinase. nih.govdrugbank.com This enhanced binding affinity makes Nilotinib 10 to 30 times more potent than Imatinib in inhibiting Bcr-Abl tyrosine kinase activity and the proliferation of Bcr-Abl expressing cells. wikipedia.orgresearchgate.netchemicalbook.com A key part of its design was to effectively bind to and inhibit most of the Imatinib-resistant Bcr-Abl mutations, thereby providing a crucial therapeutic alternative for patients who had developed resistance. nih.govcancernetwork.com The synthesis of Nilotinib involves a modular sequence, often utilizing an Ullman-type coupling or a palladium-catalyzed arylation to form key intermediate structures. nih.govchemicalbook.com

Academic Significance of Nilotinib as a Second-Generation Tyrosine Kinase Inhibitor

Nilotinib holds considerable academic significance as a second-generation TKI, primarily for its role in advancing the treatment of CML and deepening the understanding of drug resistance. nih.govdrugbank.com Its approval for patients with Imatinib-resistant or -intolerant CML marked a critical step forward, providing a highly effective second-line therapy. nih.govdovepress.com Clinical studies demonstrated that Nilotinib could induce high rates of hematologic and cytogenetic responses in patients who had failed Imatinib therapy. cancernetwork.comdovepress.comnih.gov

Furthermore, research has shown Nilotinib to be superior to Imatinib for the first-line treatment of newly diagnosed CML, achieving faster and deeper molecular responses. northwestern.edunih.govashpublications.org This has influenced treatment guidelines and sparked academic debate on the optimal initial therapy for CML patients. ascopubs.orgashpublications.orgecancer.org

The study of Nilotinib has also been instrumental in elucidating the mechanisms of TKI resistance. Research on cell lines and patient samples has identified several ways resistance can develop, including the overexpression of the BCR-ABL gene, the upregulation of genes that prevent programmed cell death (apoptosis), and the involvement of other kinase pathways like Src kinases. cancernetwork.comaacrjournals.orgaacrjournals.org This has highlighted that resistance is a complex phenomenon not solely reliant on kinase domain mutations.

Beyond CML, Nilotinib's inhibitory activity against other tyrosine kinases, such as KIT, platelet-derived growth factor receptors (PDGFR), and DDR1/2, has made it a valuable tool in broader cancer research. wikipedia.orgnih.gov Its evaluation in gastrointestinal stromal tumors (GIST) and other malignancies has contributed to the understanding of the roles these kinases play in different cancers. wikipedia.orgnih.gov

Research Data on Kinase Inhibition

The following table provides a comparative overview of the inhibitory potency of Nilotinib and Imatinib against the primary Bcr-Abl kinase and a common resistant mutation.

Table 1: Comparative Inhibitory Potency (IC50 values in nM) IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency.

| Kinase Target | Nilotinib (IC50) | Imatinib (IC50) | Potency Fold-Increase |

|---|---|---|---|

| Wild-type Bcr-Abl | ~15-20 nM | ~280-300 nM | ~20x |

| E255V Mutant Bcr-Abl | Active | Resistant | N/A |

Data synthesized from preclinical studies. nih.gov

Clinical Response to Nilotinib in Imatinib-Resistant CML

The table below summarizes typical response rates observed in clinical trials of Nilotinib in patients with chronic phase CML who were resistant or intolerant to Imatinib.

Data from a phase 2 open-label study. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C18H23ClN8O |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

1-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide |

InChI |

InChI=1S/C18H23ClN8O/c1-10-13(11(2)26(3)25-10)7-20-17(28)12-5-4-6-27(8-12)16-14-15(22-9-21-14)23-18(19)24-16/h9,12H,4-8H2,1-3H3,(H,20,28)(H,21,22,23,24) |

InChI Key |

RVWFZPJOGWPTEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNC(=O)C2CCCN(C2)C3=NC(=NC4=C3NC=N4)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nilotinib

Established Synthetic Pathways for Nilotinib (B1678881)

The synthesis of Nilotinib has evolved through various established pathways, each with its own set of advantages and challenges. These routes are critical for the large-scale production of this important pharmaceutical agent. columbia.edu

Palladium-Catalyzed Arylation Approaches

A key advancement in the synthesis of Nilotinib has been the development of palladium-catalyzed N-arylation methods. nih.govmit.edu These approaches offer a highly efficient and regioselective means of forming the crucial N-aryl imidazole (B134444) bond. Researchers have found that while imidazoles can inhibit the formation of the active Pd(0)-ligand catalyst, using a pre-activated solution of the palladium source (like Pd2(dba)3) and a suitable ligand can overcome this issue. nih.govnih.govthieme-connect.com This method has been successfully applied to the synthesis of Nilotinib, demonstrating its utility in constructing the 4-substituted N1-arylimidazole core structure with high selectivity. nih.govmit.edu The N1-selective arylation is highly general, accommodating a variety of functionalized aryl bromides, chlorides, and triflates. nih.govmit.edu

| Catalyst System Component | Example | Reference |

| Palladium Source | Pd2(dba)3 | nih.govmit.edu |

| Ligand | L1 (a biaryl phosphine (B1218219) ligand) | nih.govthieme-connect.com |

| Base | K3PO4, Cs2CO3 | nih.govthieme-connect.com |

| Solvent | t-BuOH–PhMe, 1,4-dioxane | nih.govthieme-connect.com |

Preparation of Pyrimidinylaminobenzamides as Intermediates

The pyrimidinylaminobenzamide core is a fundamental structural motif in Nilotinib. Its preparation is a critical phase in many synthetic routes. chemicalbook.com One common strategy involves the condensation of 3-amino-4-methylbenzoic acid derivatives with a pyrimidine-containing fragment. asianpubs.orgmdpi.com For instance, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzoic acid is a key intermediate that can be activated, often by conversion to its acyl chloride, before being coupled with the aniline (B41778) fragment. thieme-connect.comchemicalbook.com The synthesis of this benzoic acid intermediate can be achieved by reacting 3-amino-4-methylbenzoic acid ethyl ester with 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one. asianpubs.org

Development of Nilotinib Analogues and Derivatives

The development of Nilotinib analogues is a key area of research, driven by the desire to understand its mechanism of action, overcome resistance, and potentially discover new therapeutic applications. mdpi.comnih.govmdpi.com

Rational Design of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the Nilotinib molecule contribute to its biological activity. nih.gov By systematically modifying the Nilotinib structure, researchers can identify key pharmacophore features. nih.gov

One study investigated the importance of the trifluoromethyl group by replacing it with a proton, fluorine, or a methyl group. nih.gov While these modifications reduced activity against the Abl kinase, the activity against Kit kinase was comparable, with the monofluorinated analogue being the most active. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been used to analyze a series of analogues, identifying chemical features that determine inhibitory activity against not only the BCR-ABL kinase but also drug transporter proteins like P-gp and ABCG2. nih.gov Such studies are essential for designing new inhibitors with improved potency and selectivity. mdpi.comresearchgate.net

| Modification Site | Substitution | Goal of Study | Reference |

| Phenyl Ring | Replacement of trifluoromethyl group | Investigate role in polypharmacology | nih.gov |

| Pyridine (B92270) or Imidazole Ring | Deletion of the ring | Develop pharmacophore model | nih.gov |

| Various | Multiple modifications | 3D-QSAR studies for CML | mdpi.comresearchgate.net |

Synthesis of Novel Nilotinib Analogues for Specific Biological Evaluation

New Nilotinib analogues have been synthesized to explore their potential in different biological contexts, including antiplatelet and antiproliferative activities. mdpi.comnih.govnih.gov In one study, analogues were created by modifying the final phenyl ring, for example, by replacing the chlorine atom with fluorine or removing the halogen entirely. nih.gov These novel compounds were then evaluated for their effects on platelet aggregation and cancer cell proliferation. mdpi.comnih.gov The results indicated that the analogues had a stronger inhibitory effect on certain markers of platelet activation than Nilotinib itself. mdpi.com

Another area of exploration involves using the Nilotinib template to design inhibitors for other targets, such as HIV-1 protease. nih.gov In this work, the pyridyl-pyrimidinyl amino benzamide (B126) portion of Nilotinib was used as a P2 ligand, leading to the development of potent enzyme inhibitors. nih.gov Furthermore, five related substances of Nilotinib have been synthesized to serve as standards for quality control. cjph.com.cn These efforts highlight the versatility of the Nilotinib scaffold in medicinal chemistry. researchgate.net

Optimization of Synthetic Processes for Research Scale

The optimization of synthetic routes for Nilotinib on a research scale has focused on improving reaction efficiency, increasing yields, and enhancing the purity of the final product. Key areas of optimization include the choice of catalytic systems, reaction conditions, and purification methods.

One of the most significant advancements in Nilotinib synthesis is the application of the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides a more efficient alternative to traditional methods, which often involve multiple steps and result in lower yields. columbia.edu Research has demonstrated that this method can synthesize Nilotinib in fewer than four steps with yields exceeding 85% in under 24 hours. columbia.edu

For instance, a process involving the use of thionyl chloride in N-methylpyrrolidone (NMP) as a solvent has been reported. google.com In this procedure, 4-methyl-3-{[4-(pyridin-3-yl)-2-pyrimidinyl]amino}benzoic acid is first activated with thionyl chloride at 60°C. Subsequently, the addition of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline and heating to 90°C for 2 hours completes the coupling reaction. google.com This method has been shown to produce Nilotinib base with a high yield and purity. chemicalbook.com

Further optimization studies have explored different solvents and reaction times to maximize yield and purity. For example, the condensation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol at 110-115°C for 9 hours has been shown to produce Nilotinib with a quantitative yield and a purity of 99.2% as determined by HPLC. asianpubs.org

The following table summarizes the findings from various research efforts to optimize the synthesis of Nilotinib on a research scale.

| Key Reaction Step | Reagents and Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, <4 steps, <24 hours | >85% | Not specified | columbia.edu |

| Amide Coupling | Thionyl chloride, N-methylpyrrolidone, 90°C, 2 hours | 94% | 99.46% | chemicalbook.com |

| Condensation Reaction | n-butanol, 110-115°C, 9 hours | Quantitative | 99.2% (HPLC) | asianpubs.org |

| Coupling Reaction | Carbonyl diimidazole, imidazole hydrochloride, N-methylpyrrolidine | 52.63% (molar) | 99.84% (HPLC) | google.com |

The purification of Nilotinib is another critical aspect that has been optimized. Recrystallization has been identified as a pivotal step to significantly reduce impurities from the synthesis. google.com The choice of solvent for this purification step is crucial for obtaining the desired polymorphic form and purity of the final product.

Molecular Mechanisms of Action of Nilotinib

Kinase Inhibition Profile and Specificity

Nilotinib's therapeutic action is derived from its ability to inhibit a specific profile of protein tyrosine kinases. nih.govchemicalbook.com While it is most renowned for its potent inhibition of the BCR-ABL kinase, its activity extends to other significant kinases, including the Discoidin Domain Receptors (DDR) and the KIT receptor tyrosine kinase. foxchase.orgchemicalbook.comaacrjournals.org

The primary target of nilotinib (B1678881) is the Abelson tyrosine kinase (Abl), particularly the aberrant, constitutively active BCR-Abl fusion protein that is a hallmark of chronic myeloid leukemia (CML). drugbank.compatsnap.com Nilotinib was specifically engineered to bind with high affinity and selectivity to the Abl kinase domain, demonstrating significantly greater potency than its predecessor, imatinib (B729). nih.govpagepress.org Its mechanism of inhibition involves a multi-faceted interaction with the kinase domain.

A critical feature of nilotinib's mechanism is its preferential binding to the inactive conformation of the Abl kinase domain. nih.gov Like imatinib, nilotinib stabilizes the "DFG-out" conformation, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active position. nih.govaacrjournals.org This inactive state is structurally distinct from the active conformation required for substrate phosphorylation. nih.gov By locking the kinase in this non-functional state, nilotinib prevents the conformational changes necessary for catalytic activity. researchgate.net The structural basis for this high-affinity binding lies in specific hydrogen bonds and van der Waals interactions within the binding pocket. nih.gov

Nilotinib functions as a competitive inhibitor at the adenosine (B11128) triphosphate (ATP)-binding site of the Abl kinase. drugbank.compatsnap.comyoutube.com By occupying this site, it physically blocks the entry of ATP, which is the phosphate (B84403) donor for the kinase's phosphorylation reaction. patsnap.comaacrjournals.org The design of nilotinib, based on the crystal structure of imatinib bound to Abl, allows it to fit more efficiently into the ATP-binding pocket, contributing to its higher potency. nih.govnih.gov This enhanced binding affinity enables nilotinib to be effective against many imatinib-resistant mutations, with the notable exception of the T315I "gatekeeper" mutation, which sterically hinders the inhibitor's binding. nih.govnih.gov

The ultimate consequence of nilotinib's binding to BCR-Abl is the inhibition of its kinase activity, which prevents the autophosphorylation of the BCR-Abl protein itself. nih.govchemicalbook.com This initial blockade has a cascading effect, shutting down the downstream signaling pathways that are constitutively activated by BCR-Abl. patsnap.com By doing so, nilotinib effectively interrupts the signals that promote uncontrolled cell growth and resistance to programmed cell death (apoptosis). nih.govpatsnap.com This leads to a reduction in the proliferation of cancer cells that depend on BCR-Abl signaling for their survival. nih.govnih.gov

Beyond its primary target, nilotinib demonstrates potent inhibitory activity against the Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). chemicalbook.comaacrjournals.orgresearchgate.net These receptor tyrosine kinases, which use collagen as their ligand, are involved in cellular processes like proliferation, differentiation, and adhesion. nih.gov Dysregulation of DDR signaling has been implicated in various diseases, including fibrosis and cancer. nih.govdrugbank.com

Research has shown that nilotinib is a potent inhibitor of the kinase activity of both DDR1 and DDR2. researchgate.netdrugbank.com This inhibition can disrupt collagen-induced signaling pathways. For instance, nilotinib has been shown to block the collagen-stimulated autophosphorylation of DDR1 and subsequent downstream signaling. embopress.orgresearchgate.net

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| DDR1 | 43 | researchgate.net |

| DDR2 | 55 | researchgate.net |

| DDR1 (Collagen-induced autophosphorylation) | 1-8 | embopress.org |

Nilotinib is also a potent inhibitor of the KIT receptor tyrosine kinase, a key driver in certain cancers, such as gastrointestinal stromal tumors (GIST) and specific subtypes of melanoma. nih.govfoxchase.orgaacrjournals.orguzh.ch Similar to its action on Abl, nilotinib targets the kinase activity of KIT, thereby blocking downstream signaling pathways responsible for cell growth and survival. nih.gov

In vitro studies have demonstrated that nilotinib effectively inhibits the proliferation of various cell lines expressing both wild-type and mutant forms of KIT. nih.gov Its activity is comparable to, and in some cases greater than, that of imatinib against certain KIT mutations. nih.gov

| KIT Mutant Cell Line | Effect | IC₅₀ (nM) | Reference |

|---|---|---|---|

| KITV560del (exon 11) | Inhibits proliferation | Comparable to imatinib | nih.gov |

| KITK642E (exon 13) | Inhibits proliferation | Comparable to imatinib | nih.gov |

| KITV560G (exon 11) | Potently inhibits proliferation | 108 | nih.gov |

Platelet-Derived Growth Factor Receptor (PDGFRα/β) Kinase Inhibition

Nilotinib demonstrates potent and selective inhibition of both Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and beta (PDGFRβ). nih.govfoxchase.org The compound inhibits the autophosphorylation of cells transformed by double mutations in PDGFRA and PDGFRB. nih.gov In preclinical models, Nilotinib has been shown to inhibit the proliferation of cell lines by targeting PDGFR-α and PDGFR-β and their downstream signaling mediators, Akt and mTOR. researchgate.net

Studies comparing Nilotinib to the first-generation inhibitor Imatinib show that Nilotinib can be more effective at inhibiting PDGFR activity. For instance, in one study, the maximal inhibitory effect of Nilotinib on PDGF-DD-mediated PDGFR-β phosphorylation was observed at a concentration of 1 µM, achieving an 80% reduction. researchgate.net Imatinib required a 10-fold higher concentration to achieve the same level of inhibition. researchgate.net This inhibitory action extends to downstream signaling, with Nilotinib significantly inhibiting PDGF-stimulated phosphorylation of ERK and Akt. nih.gov Its ability to inhibit kinases like TEL-PDGFRβ suggests potential utility in myeloproliferative diseases characterized by these specific kinase fusions. drugbank.com

| Target | Effect | Observed Concentration | Reference |

|---|---|---|---|

| PDGFR-β | 80% inhibition of phosphorylation | 1 µM | researchgate.net |

| PDGFR-α/β | Inhibition of downstream mediators Akt and mTOR | Not Specified | researchgate.net |

| ERK and Akt | Significant inhibition of PDGF-stimulated phosphorylation | Not Specified | nih.gov |

| FIP1L1-PDGFRα | Inhibition of cell proliferation (IC50 <25 nM) | <25 nM | nih.gov |

EphA4 Tyrosine Kinase Inhibition

Nilotinib has been identified as a potent inhibitor of the Erythropoietin-producing hepatocellular A4 (EphA4) receptor tyrosine kinase. researchgate.net Research shows that Nilotinib can effectively block the interaction between EphA4 and its ligand, ephrin-A1. researchgate.net In studies using rat hippocampal neurons, Nilotinib was shown to attenuate the tyrosine phosphorylation of EphA4 that is typically induced by ephrin-A1. researchgate.net This inhibition of EphA4-dependent signaling also translates to functional effects, as Nilotinib was observed to inhibit ephrin-A1–stimulated growth cone collapse in cultured hippocampal neurons. researchgate.net

Time-Dependent Inhibition in Kinase Assays

Kinase assays have been employed to determine the inhibitory activity and potency of Nilotinib against various kinases. In a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) assay designed to screen for inhibitors of inflammation, Nilotinib was identified as a positive hit. nih.gov Further investigation revealed that Nilotinib inhibits the p38α MAPK pathway, a function not shared by the structurally related inhibitor Imatinib. nih.gov

In assays measuring the inhibition of LCK kinase activity, Nilotinib demonstrated an IC50 of 550 nM, approximately half that of Imatinib (IC50 of 1250 nM). nih.gov This suggests that LCK inhibition may be a primary mechanism by which Nilotinib affects T-cell function. nih.gov The inhibitory concentration (IC50) of Nilotinib on cellular BCR-ABL autophosphorylation and proliferation is markedly lower than that of Imatinib, indicating 20-50 times greater potency in sensitive CML cell lines. pagepress.org In vivo studies in patients also show time-dependent effects; for example, the generation of coated-platelets, a process involving kinase activity, was suppressed at 1 hour and 4 hours after administration of another kinase inhibitor, dasatinib, while no significant changes were observed in the Nilotinib-treated group over the same period. researchgate.net

Mechanisms Beyond Direct Kinase Inhibition in Preclinical Models

Beyond its direct action on tyrosine kinases, Nilotinib exhibits significant effects on cellular protein clearance mechanisms, particularly autophagy. debuglies.comnih.gov Autophagy is a fundamental cellular process for the degradation and recycling of misfolded or damaged proteins and organelles. nih.gov In various preclinical models of neurodegenerative diseases, Nilotinib has been shown to penetrate the blood-brain barrier and activate this "garbage disposal" machinery within neurons. debuglies.comnih.govmdpi.com This activation of autophagy facilitates the removal of toxic protein aggregates that are hallmarks of these conditions. debuglies.comnih.gov

Modulation of Autophagic Protein Clearance

Nilotinib promotes the clearance of several neurotoxic proteins by enhancing autophagic flux. nih.govoup.comnih.gov The mechanism involves increasing the interaction between Parkin, an E3 ubiquitin ligase, and Beclin-1, a key autophagy-regulating protein. nih.gov This enhanced interaction boosts the efficiency of the autophagic machinery, leading to the degradation of protein aggregates. nih.gov Studies have shown that Nilotinib treatment leads to changes in the levels of key autophagic markers, such as an increase in Beclin-1 and Atg12, and a decrease in the ratio of LC3-II to LC3-I, which suggests enhanced clearance of autophagosomes. oup.com This modulation of autophagy appears to be a crucial component of Nilotinib's neuroprotective effects observed in preclinical settings. frontiersin.orgnih.gov

Clearance of Alpha-Synuclein (B15492655) and Tau

In preclinical models of Parkinson's disease and other synucleinopathies, Nilotinib has been shown to effectively promote the autophagic degradation of alpha-synuclein (α-synuclein). frontiersin.orgnih.govnih.gov Administration of Nilotinib in transgenic and lentiviral gene transfer models decreases the activity of the c-Abl kinase, which in turn ameliorates the clearance of α-synuclein. oup.comnih.govnih.gov Subcellular fractionation studies have revealed that while α-synuclein accumulates in autophagic vacuoles in diseased brains, Nilotinib treatment enhances its deposition into lysosomes for degradation. nih.govresearchgate.net This leads to a reduction in both monomeric and aggregated forms of α-synuclein in the brain. oup.comnih.gov

Similarly, Nilotinib facilitates the clearance of hyper-phosphorylated Tau (p-Tau), a protein implicated in Alzheimer's disease and other tauopathies. nih.govnih.gov The compound appears to promote the removal of free or unbound p-Tau via autophagy, while leaving microtubule-associated Tau intact. nih.gov The clearance of both α-synuclein and p-Tau by Nilotinib-induced autophagy has been linked to improved motor and cognitive outcomes in animal models. nih.govnih.gov

Clearance of Amyloid-beta and TDP-43

Nilotinib also aids in the clearance of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. debuglies.com The mechanism involves boosting the autophagic machinery through the interaction of Parkin and Beclin-1, which facilitates the removal of Aβ. nih.gov Studies in amyloid-expressing mice have demonstrated that Nilotinib treatment decreases insoluble Parkin levels and promotes the deposition of amyloid into lysosomes, an effect that is dependent on the presence of endogenous Parkin. nih.gov This suggests that Nilotinib-mediated autophagic enhancement can trigger a Parkin response, leading to the reduction of Aβ pathology. mdpi.comnih.gov

Furthermore, Nilotinib has shown efficacy in promoting the clearance of TAR DNA-binding protein 43 (TDP-43), a protein whose cytoplasmic mislocalization and aggregation are characteristic of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). nih.gov In mouse models overexpressing TDP-43, administration of Nilotinib was reported to reduce TDP-43 levels, a mechanism attributed to the modulation of Parkin. researchgate.net Studies in human neuroblastoma cells showed that Nilotinib treatment led to increased cytoplasmic localization of TDP-43, potentially facilitating its clearance from the nucleus where its aggregation can be toxic. researchgate.net

| Protein Target | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Alpha-Synuclein | Decreased monomeric and high molecular weight forms | Enhanced autophagic degradation; c-Abl inhibition | oup.comnih.gov |

| Phosphorylated Tau (p-Tau) | Enhanced deposition into lysosomes | Autophagic clearance of free/unbound p-Tau | nih.govnih.gov |

| Amyloid-beta (Aβ) | Decreased insoluble levels; facilitated deposition into lysosomes | Enhanced Parkin-Beclin-1 interaction; boosted autophagy | nih.gov |

| TDP-43 | Reduced protein levels | Parkin-dependent modulation | researchgate.net |

Enhancement of Parkin Activation

Nilotinib has been identified as a promoter of Parkin E3 ubiquitin ligase activity through its inhibition of the non-receptor tyrosine kinase c-Abl. alzdiscovery.org Under normal conditions, c-Abl can inhibit Parkin's function. alzdiscovery.orgembopress.org By inhibiting c-Abl, Nilotinib effectively removes this inhibitory control, leading to increased Parkin activation. portlandpress.com This activation is characterized by an increase in Parkin's auto-ubiquitination, a process crucial for its stability and functional activity. alzdiscovery.org

Activated Parkin plays a significant role in autophagy, a cellular process for degrading and recycling damaged components. alzdiscovery.org Research demonstrates that Nilotinib-induced Parkin activation enhances its interaction with Beclin-1, a key protein in the initiation of autophagy. embopress.orgnih.gov This enhanced Parkin-Beclin-1 interaction facilitates the autophagic clearance of misfolded and aggregated proteins, such as β-amyloid and alpha-synuclein, which are hallmarks of neurodegenerative diseases. alzdiscovery.orgnih.gov In preclinical models, this mechanism has been shown to reduce amyloid plaques and promote the degradation of intracellular Aβ1-42. embopress.orgnih.gov

Table 1: Nilotinib's Effect on Key Proteins in the Parkin Activation Pathway

| Protein | Role in Pathway | Effect of Nilotinib | Research Finding |

|---|---|---|---|

| c-Abl | Tyrosine kinase that inhibits Parkin activity. | Inhibition | Nilotinib, a c-Abl inhibitor, protects dopaminergic neurons in preclinical models. portlandpress.com |

| Parkin | E3 ubiquitin ligase, promotes autophagy. | Activation & Increased Levels | Nilotinib increases endogenous parkin levels and ubiquitination. nih.gov |

| Beclin-1 | Key protein in autophagy initiation. | Enhanced interaction with Parkin | Nilotinib increases parkin-beclin-1 interaction, leading to amyloid clearance. alzdiscovery.orgnih.gov |

| β-amyloid (Aβ) | Neurotoxic protein aggregate. | Enhanced Clearance | Nilotinib-induced parkin activation clears brain amyloid. nih.gov |

Restoration of Synaptic Function

Beyond its role in protein clearance, Nilotinib has demonstrated potential in restoring synaptic function, which is often compromised in neurodegenerative conditions. alzdiscovery.org In neuronal cell models derived from human embryonic stem cells that express a mutation in the presenilin gene associated with Alzheimer's disease, treatment with Nilotinib led to a recovery in the expression of essential synaptic proteins. alzdiscovery.org

Specifically, the levels of Rab3A, a protein involved in the targeting and docking of synaptic vesicles, and Synaptic Vesicle Glycoprotein 2B (SV2B) were restored following Nilotinib administration. alzdiscovery.org This suggests a neurorestorative effect at the synaptic level. alzdiscovery.org An additional proposed mechanism involves the inhibition of EphA4, a tyrosine kinase that plays a role in the formation of neural circuits and is known to be dysregulated in Alzheimer's disease. alzdiscovery.org

Table 2: Synaptic Proteins and Functions Affected by Nilotinib

| Protein/Function | Role in Synapse | Effect of Nilotinib in Preclinical Models | Source |

|---|---|---|---|

| Rab3A | Synaptic vesicle trafficking | Expression recovered in PSEN1 mutant neurons | alzdiscovery.org |

| SV2B | Synaptic vesicle protein | Expression recovered in PSEN1 mutant neurons | alzdiscovery.org |

| EphA4 | Neural circuit formation | Inhibition | alzdiscovery.org |

Modulation of Immune Responses

Nilotinib exerts modulatory effects on various components of the immune system. alzdiscovery.org Its interaction with immune cells is complex and can lead to different outcomes depending on the cell type and context. In macrophages, Nilotinib has been shown to induce autophagy, which enhances the degradation of intracellular pathogens like M. bovis. nih.gov This effect is mediated through the inhibition of the c-ABL/PI3k/Akt/mTOR signaling pathway. nih.gov

Studies on human peripheral blood mononuclear cells have revealed that monocytes are particularly sensitive to the cytotoxic effects of Nilotinib, while natural killer (NK) cells are largely resistant. aai.org Furthermore, Nilotinib can influence macrophage polarization and, in the presence of toll-like receptor (TLR) stimulation, M2 macrophages treated with the compound were shown to promote NK cell activation. aai.org This suggests that Nilotinib can alter the crosstalk between different immune cell populations. aai.org The compound is also known to have off-target effects that include the modulation of immune responses in certain disease contexts. amegroups.org

Table 3: Immunomodulatory Effects of Nilotinib

| Immune Cell/Process | Observed Effect of Nilotinib | Underlying Mechanism | Source |

|---|---|---|---|

| Macrophages | Induces autophagy; inhibits intracellular mycobacterial survival. | Inhibition of c-ABL/PI3k/Akt/mTOR pathway. | nih.gov |

| Monocytes | High susceptibility to cytotoxicity. | Not specified. | aai.org |

| Natural Killer (NK) Cells | High resistance to cytotoxicity; activation promoted by Nilotinib-treated M2 macrophages. | Not specified. | aai.org |

| T Lymphocytes | Can relieve tumor-induced suppression of T lymphocytes. | As a PD-1/PD-L1 inhibitor, it blocks the binding of PD-1 to PD-L1. | frontiersin.org |

Interaction with ATP-Binding Cassette (ABC) Drug Transporters

Nilotinib is known to interact significantly with several ATP-Binding Cassette (ABC) transporters, which are membrane proteins that actively pump substances out of cells. These interactions are crucial as they influence the compound's pharmacokinetics and its efficacy in target cells. acs.org

Substrate Activity with P-glycoprotein (P-gp/ABCB1)

Nilotinib has been clearly identified as a transport substrate of P-glycoprotein (P-gp), the protein product of the ABCB1 gene. acs.orgresearchgate.netdrugbank.comnih.gov This interaction means that P-gp can recognize Nilotinib and actively efflux it from the cell, a process that can contribute to multidrug resistance (MDR) in cancer by reducing the intracellular concentration of the drug. mdpi.comnih.gov While it acts as a substrate, Nilotinib can also function as a competitive inhibitor of P-gp, particularly at higher concentrations. oaepublish.comnih.govresearchgate.net

Substrate Activity with ABCG2 (BCRP)

In addition to P-gp, Nilotinib is a high-affinity substrate for the Breast Cancer Resistance Protein (BCRP), which is encoded by the ABCG2 gene. acs.orgresearchgate.netnih.gov The ABCG2 transporter is a significant factor in mediating resistance to Nilotinib in cancer cells. nih.gov Similar to its interaction with P-gp, Nilotinib can also act as a potent competitive inhibitor of ABCG2-mediated transport. nih.govnih.govaacrjournals.org This dual interaction as both substrate and inhibitor is concentration-dependent. oaepublish.comnih.gov

Impact on Efflux Mechanisms

The status of Nilotinib as a substrate for both ABCB1 (P-gp) and ABCG2 (BCRP) has a direct impact on its cellular accumulation. clinpgx.org These transporters actively pump Nilotinib out of cells, thereby limiting its intracellular availability and therapeutic effect. nih.govaacrjournals.org This efflux is a recognized mechanism of resistance. aacrjournals.org

Conversely, the ability of Nilotinib to inhibit these transporters means it can block the efflux of other co-administered drugs that are also substrates for P-gp or ABCG2. nih.govaacrjournals.org This inhibitory action can potentially reverse MDR by increasing the intracellular concentration of other therapeutic agents. nih.gov Kinetic analysis has demonstrated that Nilotinib is a potent competitive inhibitor of transport mediated by ABCG2. nih.govaacrjournals.org Therefore, the interaction of Nilotinib with ABC transporters is a dual-edged sword: its own efficacy can be limited by efflux, while it can simultaneously enhance the efficacy of other drugs by inhibiting their efflux. oaepublish.comnih.gov

Table 4: Summary of Nilotinib's Interaction with ABC Drug Transporters

| Transporter | Gene | Interaction Type | Consequence | Source |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Substrate & Inhibitor | Efflux of Nilotinib from cells; potential to reverse MDR of other drugs. | acs.orgnih.govmdpi.comnih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | High-affinity Substrate & Competitive Inhibitor | Efflux of Nilotinib from cells; potential to reverse MDR of other drugs. | acs.orgresearchgate.netnih.govnih.gov |

Structural Biology and Protein Ligand Interactions of Nilotinib

Elucidation of Nilotinib (B1678881) Binding to Kinase Domains

The binding of Nilotinib to the kinase domain of the Abl proto-oncogene (Abl) and its oncogenic fusion protein, Bcr-Abl, has been extensively studied to understand the basis of its inhibitory activity. rcsb.orgnih.gov

Identification of Key Amino Acid Residues in Binding Pockets

Crystallographic and molecular modeling studies have identified several key amino acid residues within the ATP-binding pocket of the Abl kinase domain that are critical for Nilotinib binding. researchgate.netfigshare.comresearchgate.net These residues form a network of interactions that stabilize the drug in its binding site.

Key residues involved in the interaction include those in the hinge region, the DFG motif, and the P-loop. nih.govashpublications.org For instance, in the Abl kinase, specific interactions have been noted with residues such as Met318 in the hinge region, the gatekeeper residue Thr315, Glu286 in the αC-helix, and Asp381 of the DFG motif. researchgate.net The trifluoromethylphenyl group of Nilotinib also forms important hydrophobic contacts. nih.gov

Mutational analyses have further highlighted the significance of certain residues. For example, mutations at positions like Y253 and T315 can confer resistance to Nilotinib, underscoring their critical role in the binding interaction. figshare.com

Interactive Data Table: Key Amino Acid Residues in the Abl Kinase Binding Pocket for Nilotinib

| Residue | Location/Motif | Role in Binding |

|---|---|---|

| Met318 | Hinge Region | Forms a hydrogen bond with the inhibitor. researchgate.net |

| Thr315 | Gatekeeper Residue | Forms a hydrogen bond with the inhibitor. researchgate.net |

| Glu286 | αC-Helix | Participates in hydrogen bonding. researchgate.net |

| Asp381 | DFG Motif | Forms a hydrogen bond with the inhibitor. researchgate.net |

| Tyr253 | P-loop | Involved in mediating the stability of the inactive ABL structure upon Nilotinib binding. figshare.com |

| Phe382 | DFG Motif | Contributes to the stability of the inactive ABL structure. figshare.com |

| Asn322 | Plays a role in the network bridging effect of Nilotinib binding. figshare.com | |

| Leu370 | Contributes to the stability of the inactive ABL structure. figshare.com |

Role of Hydrogen Bonding and Van der Waals Interactions

Nilotinib forms several key hydrogen bonds with the backbone and side chains of amino acid residues in the binding pocket. researchgate.netresearchgate.net Specifically, hydrogen bonds are observed with the hinge region residue Met318, the gatekeeper threonine (Thr315), a glutamic acid in the C-helix (Glu286), and the backbone NH of the aspartic acid in the DFG motif (Asp381). researchgate.net

In addition to hydrogen bonding, extensive van der Waals contacts are formed between the various chemical moieties of Nilotinib and the hydrophobic residues lining the binding pocket. nih.govresearchgate.net The trifluoromethylphenyl and the 4-methyl-1H-imidazol-1-yl groups of Nilotinib are particularly important for these hydrophobic interactions. nih.gov

Conformational Changes Upon Ligand Binding

Nilotinib, like imatinib (B729), preferentially binds to and stabilizes the inactive "DFG-out" conformation of the Abl kinase domain. nih.govashpublications.org In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the beginning of the activation loop is flipped by approximately 180 degrees compared to the active "DFG-in" conformation. ashpublications.orgnih.gov

This conformational selection is a key determinant of Nilotinib's selectivity. nih.gov The binding of Nilotinib to the inactive state shifts the conformational equilibrium of the kinase towards this non-functional form, thereby inhibiting its catalytic activity. ashpublications.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have confirmed that Nilotinib induces and stabilizes this inactive conformation. ashpublications.org The ability of the kinase to adopt this specific inactive conformation is a prerequisite for high-affinity binding of Nilotinib. nih.gov The binding of the allosteric inhibitor asciminib (B605619) can further stabilize the inactive state, enhancing the binding affinity of nilotinib. nih.gov

Structural Basis of Nilotinib Interaction with ABC Transporters

Nilotinib is a substrate for ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein). researchgate.netnih.govnih.gov These transporters can actively efflux Nilotinib from cells, potentially reducing its intracellular concentration and contributing to drug resistance. researchgate.netscispace.com

Identification of Substrate-Binding Pockets

Molecular docking and photoaffinity labeling studies have been employed to identify the binding sites of Nilotinib within ABC transporters. nih.govnih.govaacrjournals.org These studies suggest that Nilotinib binds to the large, flexible substrate-binding pocket located within the transmembrane domains of these transporters. nih.govnih.gov

For ABCB1, docking studies have indicated that Nilotinib likely binds to a site that overlaps with the binding site of other known substrates and inhibitors. nih.govaacrjournals.org The binding pocket is lined with both hydrophobic and aromatic residues that can interact with the different chemical groups of the Nilotinib molecule. nih.gov Similarly, for ABCG2, a favorable binding site for Nilotinib has been identified through docking simulations. nih.gov

Mutational Mapping of Residues Contributing to Binding

Mutational analysis has been instrumental in pinpointing specific amino acid residues that are critical for the interaction between Nilotinib and ABC transporters. nih.govaacrjournals.org By mutating specific residues in the substrate-binding pocket and assessing the impact on Nilotinib binding or transport, researchers have been able to map the key interaction points.

In a study on human P-glycoprotein (ABCB1), several residues were identified as contributing to the binding of Nilotinib. nih.gov Site-directed mutagenesis of residues such as Tyr307, Met949, and Ala985 to cysteine resulted in a significant reduction or complete loss of Nilotinib's ability to compete for photolabeling, indicating their direct or indirect involvement in the binding site. nih.govaacrjournals.org These residues are thought to interact with the pyridine (B92270), imidazole (B134444), and trifluoromethylphenyl moieties of Nilotinib, respectively. nih.gov

Interactive Data Table: Residues in ABCB1 Implicated in Nilotinib Binding

| Residue | Location | Putative Interacting Moiety of Nilotinib | Effect of Mutation |

|---|---|---|---|

| Tyr307 | Transmembrane Helix 5 | Pyridine ring | Reduced Nilotinib binding. nih.gov |

| Met949 | Transmembrane Helix 11 | Imidazole ring | Almost complete loss of Nilotinib binding. nih.gov |

| Ala985 | Transmembrane Helix 12 | Trifluoromethylphenyl group | Almost complete loss of Nilotinib binding. nih.gov |

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing detailed insights into the behavior of biological systems. nih.gov For Nilotinib (C18H23ClN8O), MD simulations have been crucial in understanding its interaction with target proteins, most notably the Abelson tyrosine kinase (Abl), a key protein in chronic myeloid leukemia (CML). nih.govresearchgate.net These simulations model the Nilotinib/Abl complex in a simulated physiological environment, allowing researchers to observe the dynamic nature of their binding. kent.ac.uk

Research has employed MD simulations, often extending for periods such as 100 nanoseconds, to explore the binding mechanisms of Nilotinib. nih.govresearchgate.net These studies investigate how Nilotinib stabilizes the inactive "DFG-out" conformation of the Abl kinase domain, which is a critical aspect of its inhibitory action. ashpublications.orgresearchgate.netnovartis.com The simulations provide a frame-by-frame view of the conformational changes within the protein upon Nilotinib binding. nih.govosti.gov

In addition to the well-established interaction with Abl kinase, recent computational studies have used MD simulations to investigate Nilotinib's potential to bind to other proteins, such as c-MYC. nih.gov These simulations have demonstrated a stable interaction between Nilotinib and the c-MYC protein, suggesting new avenues for its therapeutic application. nih.gov The simulations for the Nilotinib-c-MYC complex also ran for 100 nanoseconds, revealing robust and stable binding interactions throughout the simulation period. nih.gov

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analyses

In a 100-nanosecond MD simulation of Nilotinib with the c-MYC protein, the stability of the complex was quantitatively assessed using RMSD analysis. nih.gov The study reported that the Nilotinib-c-MYC complex was stable throughout the simulation. nih.gov While the unbound c-MYC protein showed initial fluctuations, its deviation was substantially reduced upon binding with Nilotinib, indicating that the inhibitor contributes to stabilizing the protein. nih.gov For example, during one simulation, the RMSD of the unbound c-MYC reached up to 13 Å, whereas the Nilotinib-c-MYC complex's RMSD was significantly lower at 9 Å. nih.gov

The table below summarizes representative findings from MD simulation analyses of Nilotinib complexes.

| Parameter | System | Observation | Research Finding |

| Simulation Time | Nilotinib-Abl Kinase | 100 ns | Used to explore conformational dynamics and the influence of allosteric binders. nih.govresearchgate.net |

| Simulation Time | Nilotinib-c-MYC | 100 ns | Demonstrated stable and robust interactions throughout the simulation. nih.gov |

| RMSD | Apo c-MYC vs. Nilotinib-c-MYC Complex | The RMSD of the complex (e.g., ~9 Å) was lower than the apo-protein (~13 Å). | Nilotinib binding significantly reduces structural deviation, indicating stabilization of the c-MYC protein. nih.gov |

| RMSF | Apo c-MYC vs. Nilotinib-c-MYC Complex | Fluctuations in key residue regions were decreased in the complex. | Nilotinib binding leads to the stabilization of a region of the MYC protein that is important for its biological interactions. nih.gov |

These computational analyses provide a detailed, atom-level understanding of the structural and dynamic consequences of Nilotinib binding to its protein targets, reinforcing the molecular basis of its inhibitory action.

Computational Chemistry and Cheminformatics Approaches for Nilotinib Research

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In Nilotinib (B1678881) research, it is heavily utilized to understand its binding mechanics with target proteins, such as BCR-ABL kinase, and other proteins like the P-glycoprotein (P-gp) transporter. nih.gov

Prediction of Ligand Positioning and Binding Sites

Molecular docking simulations have been instrumental in elucidating the specific binding sites and positioning of Nilotinib within its targets. For instance, studies have successfully docked Nilotinib into homology models of human P-gp, identifying the crucial amino acid residues involved in the interaction. nih.govresearchgate.net These simulations can predict the orientation and complementarity of Nilotinib's pharmacophore features with the residues in the drug-binding pocket. nih.gov

In the context of its primary target, the BCR-ABL kinase, docking studies have identified key interactions within the ATP-binding site. The primary interacting residues have been identified as Glu286, Thr315, Met318, and Asp381. scilit.com This detailed understanding of ligand positioning is crucial for explaining the high affinity and specificity of Nilotinib.

Interactive Table: Predicted Binding Site Interactions for Nilotinib

| Target Protein | Interacting Amino Acid Residues | Predicted Distance/Interaction Type |

|---|---|---|

| Human P-gp | Y307, M949, A985 | Y307: 2.4 Å from pyridine (B92270) nitrogen (potential H-bond) |

Scoring Functions for Quantifying Interaction Strength

A critical component of molecular docking is the use of scoring functions to quantify the strength of the interaction between the ligand and the protein. semanticscholar.orgmdpi.com These functions calculate a score, often expressed in terms of binding energy (e.g., kcal/mol), which estimates the binding affinity. A lower docking score generally indicates a higher binding affinity. acs.org

For Nilotinib, scoring functions like the Glide score have been used to evaluate its binding. nih.gov For example, when docked into a human P-gp homology model, a favorable binding energy score of -9.52 kcal/mol was reported, suggesting a strong interaction. researchgate.net These quantitative predictions are vital for comparing the binding of Nilotinib with other inhibitors or its own analogues, thereby guiding the selection of the most promising compounds for further development.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.gov For Nilotinib, 3D-QSAR studies have been particularly valuable in understanding the chemical features that govern its inhibitory activity. nih.govacs.org

Correlation of Chemical Features with Inhibitory Activity

QSAR studies on Nilotinib and its derivatives have successfully established correlations between specific chemical features and their inhibitory potency against targets like BCR-ABL kinase, P-gp, and ABCG2. nih.govnih.gov These studies involve synthesizing a series of Nilotinib analogues with systematic modifications, such as deleting key rings or altering functional groups, and then measuring their inhibitory activity. nih.gov

The resulting data is used to build QSAR models that can identify which structural properties positively or negatively influence the desired biological effect. This allows researchers to understand, for example, why certain modifications to the Nilotinib scaffold lead to a loss or gain of activity against a particular target.

Prediction of Biological Activity of Analogues

A significant advantage of QSAR is its predictive power. mdpi.com Once a reliable QSAR model is developed and validated, it can be used to predict the biological activity of newly designed, unsynthesized analogues. nih.govmdpi.com For Nilotinib research, this means that virtual libraries of potential new inhibitors can be screened computationally, and their activity against BCR-ABL or their interaction with transporters like P-gp can be estimated before committing to chemical synthesis. nih.gov This predictive capability significantly accelerates the design-synthesis-testing cycle in the development of next-generation tyrosine kinase inhibitors. The models are validated through statistical methods, yielding high correlation coefficients (e.g., r² values) that indicate a strong predictive capacity. nih.gov

Pharmacophore Modeling for Molecular Feature Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govsemanticscholar.org This approach has been applied to Nilotinib to distill its key molecular features responsible for its potent inhibitory activity. nih.govnih.gov

The process involves analyzing the 3D structures of active molecules like Nilotinib to define a set of pharmacophoric features, which typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govsemanticscholar.org For BCR-ABL kinase inhibition, a seven-point pharmacophore model (AADDRRR) has been generated for Nilotinib, consisting of two hydrogen bond acceptors (A), two hydrogen bond donors (D), and three aromatic rings (R). nih.govnih.govacs.org Similarly, distinct pharmacophore models have been developed to describe the features necessary for interaction with the P-gp and ABCG2 transporters. nih.govnih.gov

These models serve as 3D queries for virtual screening of compound databases to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. nih.gov This approach aids in the discovery of new chemical scaffolds that could act as potent inhibitors.

Interactive Table: Pharmacophore Models for Nilotinib Activity

| Target | Pharmacophore Model | Key Features |

|---|---|---|

| BCR-ABL Kinase | AADDRRR | 2 Hydrogen Bond Acceptors, 2 Hydrogen Bond Donors, 3 Aromatic Rings |

| P-gp Transporter | AADDRRR | 2 Hydrogen Bond Acceptors, 2 Hydrogen Bond Donors, 3 Aromatic Rings |

Development of Pharmacophore Models for Kinase Inhibition

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of Nilotinib, these models have been crucial for understanding its potent inhibitory activity against the BCR-ABL kinase, the primary target in chronic myeloid leukemia (CML). nih.govnih.gov

Researchers have conducted three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling studies on series of Nilotinib analogues to delineate the structural features critical for BCR-ABL kinase inhibition. nih.govacs.orgnih.gov By comparing the inhibitory activities of these analogues, a seven-point pharmacophore model, designated as AADDRRR, was developed for optimal BCR-ABL kinase inhibitory activity. nih.govnih.gov This model specifies a precise arrangement of two hydrogen bond acceptors (A), two hydrogen bond donors (D), and three aromatic rings (R) that are essential for high-affinity binding to the kinase. nih.govnih.gov Such models are instrumental in guiding the design of next-generation kinase inhibitors with improved potency and selectivity. nih.govfigshare.com

The table below summarizes the key features of the pharmacophore model developed for Nilotinib's interaction with BCR-ABL kinase.

| Target | Pharmacophore Model | Features | Description |

| BCR-ABL Kinase | AADDRRR | 2 Acceptors, 2 Donors, 3 Aromatic Rings | Defines the essential 3D arrangement of chemical groups for potent inhibition of the kinase. nih.govnih.gov |

Pharmacophore Features for ABC Transporter Interactions

A significant challenge in cancer therapy is the development of drug resistance, often mediated by ATP-binding cassette (ABC) transporters that actively efflux drugs from cancer cells. nih.gov Nilotinib is a known substrate for ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (ABCG2), which can affect its pharmacokinetic profile and contribute to resistance. nih.govacs.orgnih.gov

To address this, computational studies have aimed to identify the pharmacophoric features of Nilotinib that govern its interaction with these transporters. nih.govresearchgate.net The goal is to design new tyrosine kinase inhibitors (TKIs) that retain potent kinase inhibition while minimizing interaction with ABC transporters. acs.org Through 3D-QSAR studies on Nilotinib derivatives, distinct pharmacophore models for ABC transporter interactions have been generated. nih.govnih.gov

The research identified a six-point pharmacophore (ADHRRR) for ABCG2 inhibitory activity and a seven-point pharmacophore (AADDRRR) for P-gp inhibitory activity. nih.govnih.gov The model for ABCG2 inhibitors includes one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and three aromatic rings. researchgate.net These models reveal the specific chemical features that differentiate interaction with the transporters from interaction with the target kinase, providing a blueprint for developing more effective TKIs with reduced potential for efflux-mediated resistance. nih.govacs.org

The following table details the pharmacophore models for Nilotinib's interaction with key ABC transporters.

| Transporter | Pharmacophore Model | Features | Significance |

| ABCG2 (BCRP) | ADHRRR | 1 Acceptor, 1 Donor, 1 Hydrophobic, 3 Aromatic Rings | Helps in designing inhibitors that avoid binding to this efflux pump. nih.govnih.govresearchgate.net |

| ABCB1 (P-gp) | AADDRRR | 2 Acceptors, 2 Donors, 3 Aromatic Rings | Provides a model to understand and minimize interactions leading to drug efflux. nih.govnih.gov |

Density Functional Theory (DFT) Applications in Binding Energy Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to perform highly accurate calculations of the electronic structure of molecules. In Nilotinib research, DFT has been applied to approximate the binding free energies between the drug and its target protein, ABL1 kinase. nih.gov These calculations provide a detailed understanding of the strength and nature of the drug-target interaction. nih.gov

Studies have used minimal models of the drug-protein complex, focusing on hydrogen bonds within a 4 Å radius of Nilotinib, to compute binding energies efficiently. This approach has been used to compare the binding of Nilotinib to different protein chains within the same crystal structure, revealing that the choice of chain can lead to significant differences in calculated binding energies, sometimes varying by 3–6 kcal/mol. nih.gov Energy decomposition analysis (EDA) within the DFT framework has shown that exchange, repulsion, and electrostatics are the most critical components for binding. nih.gov DFT has also been employed to assess the chemical reactivity of potential new inhibitors identified through screening. nih.gov

In Silico Screening and Drug Repurposing Methodologies

In silico screening and drug repurposing are cost-effective strategies that leverage computational power to identify new therapeutic uses for existing drugs or to discover novel drug candidates from large chemical libraries. nih.gov

Virtual screening methodologies have successfully identified novel protein targets for Nilotinib beyond its primary target, BCR-ABL. These studies suggest that Nilotinib's therapeutic potential may extend to other diseases.

One such study used computational screening to identify Nilotinib as a potent inhibitor of MAPK14, a target in inflammatory diseases. plos.org Subsequent in vitro testing confirmed this prediction, with Nilotinib showing an IC50 of 40 nM against MAPK14, indicating a potential application in treating conditions like rheumatoid arthritis. plos.org Another high-throughput virtual screening effort identified Nilotinib as a top hit compound against the oncogenic transcription factor c-MYC, which is notoriously difficult to target. researchgate.net This suggests a new avenue for Nilotinib in cancers driven by c-MYC dysregulation. researchgate.net

| Novel Target | Screening Method | Finding | Potential New Indication |

| MAPK14 | Molecular Docking | Potent inhibitor with an IC50 of 40 nM. plos.org | Inflammatory Diseases (e.g., Rheumatoid Arthritis). plos.org |

| c-MYC | High-Throughput Virtual Screening | Identified as a top hit compound against the c-MYC active site. researchgate.net | Cancers with c-MYC dysregulation. researchgate.net |

Drug repurposing campaigns using in silico methods have highlighted Nilotinib as a potential antiviral agent. acs.orgnih.gov During the COVID-19 pandemic, a combination of structure-based pharmacophore modeling and molecular docking screened the DrugBank database against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. acs.orgnih.govresearchgate.net

This screening identified Nilotinib as a promising candidate. acs.orgresearchgate.net Molecular dynamics simulations further explored its binding stability in the Mpro active site, noting key interactions with residues His41 and Met49. acs.orgnih.gov These computational predictions were validated by in vitro cell culture experiments, which demonstrated that Nilotinib inhibits SARS-CoV-2 with an EC50 value of 2.6 µM. acs.orgscienceopen.com Other studies reported similar findings, with EC50 values of 1.44 µM in Vero-E6 cells and 3.06 µM in Calu-3 cells. nih.gov

Computational drug repurposing has also pointed to a potential role for Nilotinib in treating infectious diseases caused by bacteria and other microbes. nih.govpreprints.org An in silico screening of over 3,200 FDA-approved drugs identified Nilotinib as a potential inhibitor of 5'-aminolevulinic acid synthase (ALAS) in Wolbachia, an endosymbiotic bacterium essential for the survival of filarial worms that cause diseases like river blindness. nih.gov By targeting this enzyme, Nilotinib could potentially act as an anti-filarial agent. nih.gov

Furthermore, computational models combining various in silico tools have predicted Nilotinib as a potential treatment for typhoid fever. preprints.orgresearchgate.net The proposed mechanism involves the inhibition of the dihydrofolate reductase (DHFR) enzyme in Salmonella Typhi. preprints.org These findings open up the possibility of repurposing Nilotinib as an antimicrobial agent. researchgate.netnih.gov

Bioinformatics and Systems Biology Approaches

Bioinformatics and systems biology provide a holistic framework for understanding the complex cellular responses to Nilotinib. oup.com These disciplines integrate high-throughput data from genomics, transcriptomics, and proteomics to model and analyze the intricate network of interactions within a biological system. oup.comstonybrookmedicine.edu In the context of Nilotinib research, these approaches have been crucial for moving beyond a single-target perspective to a more comprehensive understanding of its effects on global cellular processes.

Gene expression profiling has been a cornerstone in elucidating the molecular mechanisms of Nilotinib action and resistance. Microarray and other high-throughput technologies have been employed to identify genes that are differentially expressed in cancer cells upon treatment with Nilotinib.

A study analyzing the transcriptomic profiles of K562 CML cells treated with Nilotinib identified a significant number of differentially expressed genes (DEGs). nih.govresearchgate.net Specifically, a comparison between Nilotinib-treated and untreated cells revealed hundreds of genes whose expression was either upregulated or downregulated. nih.govresearchgate.net

Table 1: Selected Hub Genes Modulated by Nilotinib Treatment in CML Cells

| Regulation Status | Gene Symbol | Gene Name |

|---|---|---|

| Upregulated | MYH9 | Myosin Heavy Chain 9 |

| Upregulated | CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 |

| Upregulated | FABP1 | Fatty Acid Binding Protein 1 |

| Downregulated | YARS | Tyrosyl-tRNA Synthetase |

| Downregulated | CCND1 | Cyclin D1 |

| Downregulated | MYC | MYC Proto-Oncogene, bHLH Transcription Factor |

| Downregulated | VEGFA | Vascular Endothelial Growth Factor A |

This table presents a selection of hub genes identified through bioinformatics analysis of gene expression data from CML cells treated with Nilotinib. The full list of modulated genes is more extensive. Data sourced from a bioinformatics study on CML. nih.gov

Furthermore, research into Nilotinib resistance has highlighted the upregulation of specific kinase-encoding genes. In Nilotinib-resistant cell lines, genes such as AURKC and FYN were found to be consistently upregulated. nih.gov Other genes like SYK, BTK, and YES1 showed a dose-dependent increase in expression. nih.gov The overexpression of the ABCB1 gene, which codes for an ATP-dependent drug efflux pump, has also been observed in resistant cells, suggesting a mechanism for reduced intracellular drug concentration. nih.gov

Another study focusing on CD34+/lin- cells from CML patients treated with Nilotinib for 12 months identified 2,959 differentially expressed probes. nih.gov This analysis revealed a significant underexpression of 26 genes involved in the cell cycle, indicating a direct impact of Nilotinib on cell proliferation pathways. nih.gov

Pathway analysis integrates gene expression data into the context of known biological pathways, providing insights into the cellular processes affected by Nilotinib. This approach has revealed that Nilotinib's effects extend beyond the direct inhibition of BCR-ABL.

One of the key pathways identified as being significantly modulated by Nilotinib is the PI3K-Akt signaling pathway . nih.govresearchgate.net Downregulation of genes within this pathway is a consistent finding in cells treated with Nilotinib, which is significant as this pathway is crucial for cell survival and proliferation. nih.govresearchgate.net

The JAK-STAT signaling pathway is another critical target. Studies have shown that Nilotinib treatment leads to the downregulation of STAT5A and STAT5B mRNA and protein expression levels. egetipdergisi.com.trresearchgate.net This inhibition of the JAK-STAT pathway contributes to the anti-proliferative and apoptotic effects of the drug. egetipdergisi.com.trresearchgate.net

In the context of drug resistance, functional gene set analysis in Nilotinib-resistant cells revealed the activation of molecular categories related to 'ATPase activity', 'cell adhesion', and 'tyrosine kinase activity'. nih.gov Furthermore, a comparative analysis between Nilotinib- and Imatinib-resistant cells showed that pathways such as 'prostaglandin biosynthesis' and 'glycerolipid metabolism' were relatively upregulated in Nilotinib-resistant sublines. nih.gov

Table 2: Key Cellular Pathways Modulated by Nilotinib

| Pathway Name | Effect of Nilotinib | Key Associated Genes |

|---|---|---|

| PI3K-Akt Signaling Pathway | Downregulated | Various downstream effectors |

| JAK-STAT Signaling Pathway | Downregulated | STAT5A, STAT5B |

| Cell Cycle | Downregulated | Multiple cell cycle-related genes |

| MicroRNAs in Cancer | Downregulated | - |

| Hedgehog Signaling Pathway | Inhibited | SMO |

This table summarizes major cellular pathways identified through bioinformatics analysis to be significantly affected by Nilotinib treatment. The effects are primarily inhibitory, leading to reduced cell proliferation and survival. Data sourced from multiple bioinformatics and systems biology studies. nih.govresearchgate.netnih.govegetipdergisi.com.trresearchgate.netbiorxiv.org

More recent research has also uncovered that Nilotinib can directly inhibit the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor, a finding with potential implications for its use in other cancers like medulloblastoma. biorxiv.org This discovery highlights the power of systems biology approaches in uncovering novel mechanisms of action for existing drugs.

Preclinical Research Models for Nilotinib Mechanistic Studies

In Vitro Cell-Based Assays for Target Validation

In vitro studies using cell-based assays have been fundamental in validating the molecular targets of Nilotinib (B1678881) and characterizing its cellular effects. These assays provide a controlled environment to investigate the direct impact of the compound on cancer cells.

Assessment of Kinase Autophosphorylation

Nilotinib is a potent inhibitor of the Bcr-Abl kinase, the hallmark of chronic myeloid leukemia (CML). nih.govnih.gov Its inhibitory activity extends to other tyrosine kinases, including KIT and platelet-derived growth factor receptor (PDGFR). nih.govselleckchem.com The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate Nilotinib's potent effect on the autophosphorylation of these kinases.

In Ba/F3 cells expressing the Bcr-Abl protein, Nilotinib inhibited cellular Bcr-Abl autophosphorylation with a mean IC50 of 21 nmol/L. nih.gov The compound also demonstrated potent inhibition of various KIT mutations. For instance, in Ba/F3 cells with an exon 11 KITV560del mutation, the IC50 for kinase autophosphorylation was 26 nM. selleckchem.com Similarly, in GIST882 cells with a KITK642E mutation, the IC50 was 160 nM. selleckchem.com Nilotinib also effectively inhibited PDGFR autophosphorylation, with an IC50 of 71 nM in A31 cells transformed with PDGFRA and PDGFRB. selleckchem.com

Inhibitory Activity of Nilotinib on Kinase Autophosphorylation

| Cell Line | Target Kinase/Mutation | IC50 (nM) | Reference |

|---|---|---|---|

| Ba/F3 | Bcr-Abl | 21 | nih.gov |

| Ba/F3 | KIT (V560del) | 26 | selleckchem.com |

| GIST882 | KIT (K642E) | 160 | selleckchem.com |

| A31 | PDGFRA + PDGFRB | 71 | selleckchem.com |

| Tel Ba/F3 | PDGFRB | 57 | selleckchem.com |

Cellular Proliferation and Viability Studies

The inhibition of kinase signaling by Nilotinib translates into a significant reduction in the proliferation and viability of cancer cells. In CML cell lines, Nilotinib has shown to be significantly more potent than its predecessor, Imatinib (B729). nih.govnih.gov

In murine myeloid progenitor cells expressing Bcr-Abl, Nilotinib demonstrated an IC50 of less than 30 nM for proliferation inhibition. nih.gov For the human CML cell line K562, the IC50 for Nilotinib was determined to be less than 0.1 µmol, and in another study, 8.788x10-9 M. researchgate.netresearchgate.net In Ba/F3 cells expressing p210 Bcr-Abl, the IC50 for proliferation was 25 nmol/L. nih.gov Furthermore, in KU812 and EM-2 CML cell lines, the IC50 values for growth inhibition were 0.00248 µM and 0.0041 µM, respectively. selleckchem.com

Anti-proliferative Activity of Nilotinib in CML Cell Lines

| Cell Line | IC50 | Reference |

|---|---|---|

| Murine myeloid progenitor (Bcr-Abl) | <30 nM | nih.gov |

| K562 | <0.1 µM | researchgate.net |

| K562 | 8.788x10-9 M | researchgate.net |

| Ba/F3 (p210 Bcr-Abl) | 25 nmol/L | nih.gov |

| KU812 | 0.00248 µM | selleckchem.com |

| EM-2 | 0.0041 µM | selleckchem.com |

Apoptosis Induction Studies

Beyond inhibiting proliferation, Nilotinib actively induces programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with Nilotinib leads to a significant increase in the percentage of apoptotic cells.

In human hepatic stellate cells (LX-2), treatment with 10 µM and 20 µM of Nilotinib for 24 hours resulted in approximately 40% and 65% total apoptosis, respectively. nih.gov This apoptotic effect is associated with the cleavage of poly (ADP-ribose) polymerase (PARP) and an increased expression of the p53 protein. nih.govnih.gov In combination with other agents, Nilotinib has also been shown to enhance apoptosis. For instance, a combination of Nilotinib and Imatinib induced more apoptosis in CML cells compared to either drug alone. nih.gov

Studies in Imatinib-Resistant Cell Lines

A critical aspect of Nilotinib's preclinical evaluation has been its activity in cell lines that have developed resistance to Imatinib, often due to mutations in the Bcr-Abl kinase domain. nih.govresearchgate.net Nilotinib has demonstrated the ability to overcome this resistance in many cases. viamedica.plresearchgate.net

Nilotinib is active against 32 out of 33 tested imatinib-resistant cell lines with Bcr-Abl mutations. nih.gov For example, in Ba/F3 cells expressing the imatinib-resistant M351T mutation, Nilotinib had a much lower IC50 for proliferation inhibition compared to Imatinib. The compound also effectively inhibits the proliferation of cells with other imatinib-resistant mutations such as F317L and F486S. nih.gov However, the T315I mutation remains largely insensitive to Nilotinib.

Activity of Nilotinib in Imatinib-Resistant CML Cell Lines

| Cell Line/Mutation | Nilotinib IC50 (nM) | Imatinib IC50 (nM) | Reference |

|---|---|---|---|

| Ba/F3 (M351T) | 37 | 3,707 | |

| Ba/F3 (Y253F) | 134 | 1,489 | |

| Ba/F3 (E255K) | 110 | 1,939 | |

| K562-rn (Nilotinib-resistant) | 30 | - | |

| AR230-rn (Nilotinib-resistant) | 15 | - |

Investigations in Human Neuroblastoma Cell Lines

The preclinical investigation of Nilotinib has extended to other malignancies, including neuroblastoma. While research in this area is less extensive than in CML, studies have shown that Nilotinib can inhibit the growth of neuroblastoma cells. The SH-SY5Y and SK-N-AS neuroblastoma cell lines are commonly used models for such investigations. Studies have shown that Nilotinib can reduce cell viability and induce apoptosis in neuroblastoma cells, although specific IC50 values are not as consistently reported as for CML lines. researchgate.net

In Vivo Animal Models for Mechanistic Elucidation

To complement in vitro findings, the efficacy of Nilotinib has been evaluated in various animal models, which provide a more complex biological system to study drug activity. nih.govnih.govviamedica.pl These models have been crucial for understanding the compound's in vivo mechanisms and antitumor effects.

In a mouse xenograft model using 32D cells expressing p210 Bcr-Abl, oral administration of Nilotinib at 15 mg/kg resulted in significant tumor growth inhibition. nih.gov Furthermore, in a medulloblastoma patient-derived xenograft (PDX) model, Nilotinib treatment at 40 mg/kg/day led to a significant reduction in tumor volume. viamedica.pl Studies in mouse models with imatinib-resistant Bcr-Abl mutations have also demonstrated that Nilotinib treatment improves survival. nih.gov For instance, in a mouse model with the E255V imatinib-resistant mutant, Nilotinib treatment showed a marked improvement in survival compared to the vehicle-treated group. In a subcutaneous xenograft tumor model using Kcl-22 cells, Nilotinib treatment at 20 mg/kg twice daily resulted in the clearance of visible tumors.

Rodent Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The potential of Nilotinib to combat neurodegenerative diseases has been explored in several rodent models, with a focus on Alzheimer's and Parkinson's diseases.

In a mouse model of Alzheimer's disease (Tg2576), chronic treatment with Nilotinib was found to reduce the phosphorylation of c-Abl, a tyrosine kinase implicated in the disease's pathogenesis. nih.gov This action led to improved autophagy, a cellular cleaning process, and a reduction in amyloid-β (Aβ) levels, a key component of the plaques found in Alzheimer's brains. nih.gov Importantly, the treatment prevented the degeneration and functional alterations of dopaminergic neurons in the ventral tegmental area. nih.gov Another study using the 3xTg-AD mouse model of Alzheimer's showed that Nilotinib can regulate brain bioenergetics in astroglia, improving mitochondrial function. aginganddisease.org

For Parkinson's disease, research in mouse models has shown that Nilotinib can reverse the loss of dopamine (B1211576) neurons and improve motor behavior. nih.govoup.com It achieves this by promoting the autophagic degradation of α-synuclein, a protein that aggregates in the brains of Parkinson's patients. nih.govoup.com Lentiviral expression of α-synuclein in the mouse substantia nigra leads to the activation of Abl, and Nilotinib administration effectively decreases this activity. nih.gov Furthermore, Nilotinib has been shown to normalize striatal motor behaviors in a mouse model of Parkinson's disease by inhibiting the phosphorylation of key signaling proteins. frontiersin.org Studies have also indicated that Nilotinib can suppress microglia-mediated neuroinflammation, protecting dopaminergic neurons from inflammatory damage. researchgate.net

Table 1: Effects of Nilotinib in Rodent Models of Neurodegenerative Diseases

| Disease Model | Key Findings | References |

|---|---|---|

| Alzheimer's Disease (Tg2576 mice) | Reduced c-Abl phosphorylation, improved autophagy, decreased Aβ levels, prevented dopaminergic neuron degeneration. | nih.gov |

| Alzheimer's Disease (3xTg-AD mice) | Improved mitochondrial function and bioenergetics in astroglia. | aginganddisease.org |

| Parkinson's Disease (α-synuclein transgenic and lentiviral models) | Reversed loss of dopamine neurons, improved motor behavior via autophagic degradation of α-synuclein. | nih.govoup.com |

| Parkinson's Disease (MPTP-induced mouse model) | Normalized striatal motor behaviors. | frontiersin.org |